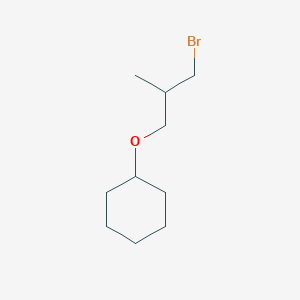
(3-Bromo-2-methylpropoxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-methylpropoxy)cyclohexane: is an organic compound with the molecular formula C10H19BrO It is a derivative of cyclohexane, where a bromine atom and a methylpropoxy group are attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Bromo-2-methylpropoxy)cyclohexane typically begins with cyclohexanol and 3-bromo-2-methylpropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, forming the corresponding alkoxide.
Reaction Mechanism: The alkoxide then undergoes a nucleophilic substitution reaction with 3-bromo-2-methylpropyl bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: (3-Bromo-2-methylpropoxy)cyclohexane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3-Bromo-2-methylpropoxy)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying nucleophilic substitution and other organic reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Activity: Studies are conducted to explore its biological activity and potential therapeutic applications.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
作用機序
The mechanism of action of (3-Bromo-2-methylpropoxy)cyclohexane involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom and the methylpropoxy group play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
(3-Chloro-2-methylpropoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2-methylpropoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2-methylpropoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
Reactivity: (3-Bromo-2-methylpropoxy)cyclohexane exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine.
Applications: The specific properties of the bromine atom make this compound suitable for certain applications where other halogenated compounds may not be as effective.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
(3-bromo-2-methylpropoxy)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChIキー |
RIYVYEZKWJVPGX-UHFFFAOYSA-N |
正規SMILES |
CC(COC1CCCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)


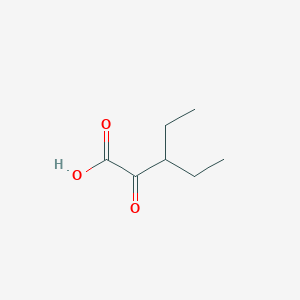
![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
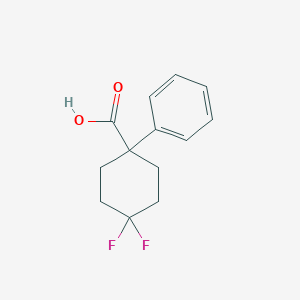
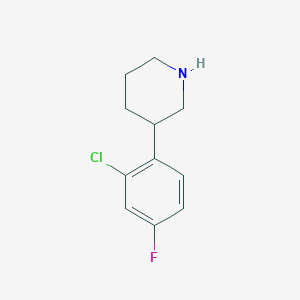
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
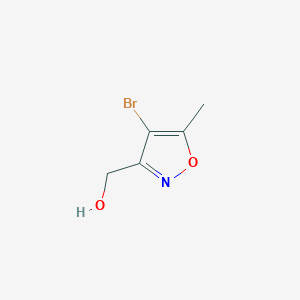




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)
